
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is composed of three amino acids: 3,5-dibromo-L-tyrosine, L-serine, and L-leucine, linked together in a specific sequence. The presence of bromine atoms in the tyrosine residue imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine typically involves the following steps:
Bromination of L-tyrosine: L-tyrosine is first brominated to produce 3,5-dibromo-L-tyrosine. This is achieved by reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid, and a catalyst like hydrogen bromide (HBr).
Peptide Coupling: The brominated tyrosine is then coupled with L-serine and L-leucine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of L-tyrosine are brominated in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the brominated tyrosine with L-serine and L-leucine. These machines allow for precise control over reaction conditions and can produce large batches of the compound efficiently.
化学反应分析
Types of Reactions
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The bromine atoms in the tyrosine residue can be oxidized to form bromine oxides, which can further react to form more complex structures.
Reduction: The compound can be reduced to remove the bromine atoms, yielding L-tyrosyl-L-seryl-L-leucine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxides and other oxidized derivatives.
Reduction: L-tyrosyl-L-seryl-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of brominated amino acids in peptide chemistry.
Biology: Investigated for its role in cellular signaling pathways and protein interactions. The brominated tyrosine residue can mimic phosphorylated tyrosine, making it useful in studying tyrosine kinase signaling.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent. The bromine atoms enhance the compound’s ability to interact with biological targets.
Industry: Used in the development of novel biomaterials and as a precursor for synthesizing other brominated compounds with industrial applications.
作用机制
The mechanism of action of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes that recognize brominated tyrosine residues. This includes tyrosine kinases and phosphatases involved in cellular signaling.
Pathways Involved: By mimicking phosphorylated tyrosine, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
相似化合物的比较
Similar Compounds
3-Bromo-L-tyrosyl-L-seryl-L-leucine: Similar structure but with only one bromine atom.
L-tyrosyl-L-seryl-L-leucine: Lacks bromine atoms, making it less reactive and less potent in biological applications.
3,5-Diiodo-L-tyrosyl-L-seryl-L-leucine: Contains iodine atoms instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is unique due to the presence of two bromine atoms in the tyrosine residue. This dual bromination enhances its reactivity and ability to interact with biological targets, making it more potent in various applications compared to its mono-brominated or non-brominated counterparts.
属性
CAS 编号 |
768360-59-4 |
|---|---|
分子式 |
C18H25Br2N3O6 |
分子量 |
539.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25Br2N3O6/c1-8(2)3-13(18(28)29)22-17(27)14(7-24)23-16(26)12(21)6-9-4-10(19)15(25)11(20)5-9/h4-5,8,12-14,24-25H,3,6-7,21H2,1-2H3,(H,22,27)(H,23,26)(H,28,29)/t12-,13-,14-/m0/s1 |
InChI 键 |
SKHJMKQBHUMEJN-IHRRRGAJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


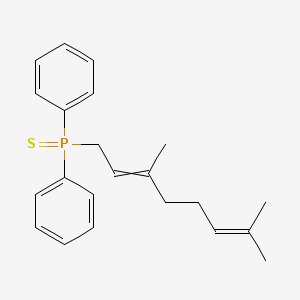
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
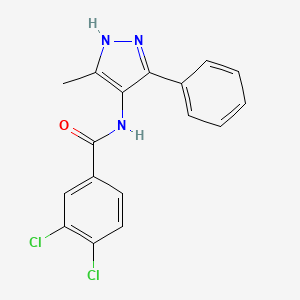

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
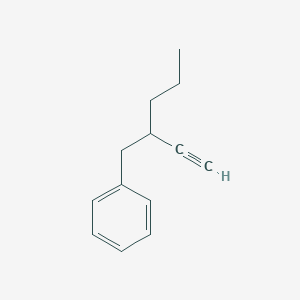
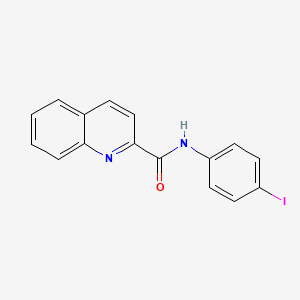
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
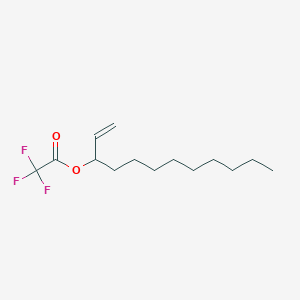
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
